

Application Notes and Protocols: Retinamides as Tools for Studying Retinoid Signaling Pathways

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Compound of Interest

Compound Name: *Retinamide, N,N-diethyl-*

Cat. No.: *B15175944*

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A Focus on the Well-Characterized Retinamide: N-(4-hydroxyphenyl)retinamide (Fenretinide, 4-HPR)

Note to the Reader: While the initial topic of interest was "**Retinamide, N,N-diethyl-**", a comprehensive search of the scientific literature has revealed a significant lack of available data for this specific compound. Therefore, to provide a detailed and accurate resource for researchers, these application notes will focus on the extensively studied and well-characterized retinamide, N-(4-hydroxyphenyl)retinamide (4-HPR or Fenretinide). The principles, pathways, and protocols described herein for 4-HPR can serve as a foundational guide for investigating the biological activities of other retinamide derivatives.

Introduction to Retinamides in Retinoid Signaling Research

Retinoids, a class of compounds derived from vitamin A, are critical regulators of a vast array of biological processes, including cell proliferation, differentiation, and apoptosis.^[1] Their effects are primarily mediated by nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are ligand-activated transcription factors.^{[2][3]} Synthetic retinoids, such as retinamides, have been developed to harness and investigate these pathways, often with improved pharmacological profiles compared to their natural counterparts.

N-(4-hydroxyphenyl)retinamide (4-HPR), or Fenretinide, is a synthetic retinoid that has garnered significant interest for its potent anticancer activities and favorable toxicity profile.[1][4][5] Unlike all-trans retinoic acid (ATRA), 4-HPR has demonstrated the ability to induce apoptosis in a wide range of cancer cell lines, including those resistant to ATRA.[5][6][7] Its mechanisms of action are complex, involving both RAR-dependent and RAR-independent signaling pathways, making it a valuable tool for dissecting the intricacies of retinoid signaling.[4][6][8][9]

Mechanism of Action of N-(4-hydroxyphenyl)retinamide (4-HPR)

The biological effects of 4-HPR are multifaceted and can be broadly categorized into two main pathways:

1. RAR-Dependent Signaling:

While 4-HPR is known to bind poorly to RARs compared to ATRA, it can still modulate RAR activity.[4][6] In some cellular contexts, 4-HPR acts as a selective activator of specific RAR subtypes. For instance, it has been shown to be a potent transactivator of RAR γ and a moderate activator of RAR β , while having minimal effect on RAR α and RXR α in transactivation assays.[10] This selective receptor activation is thought to contribute to its unique biological activities.[10] The RAR-dependent effects of 4-HPR are often associated with the regulation of gene expression through retinoic acid response elements (RAREs) in the promoter regions of target genes, leading to cell differentiation and growth arrest.[4]

2. RAR-Independent Signaling:

A significant portion of 4-HPR's potent pro-apoptotic activity is mediated through pathways independent of direct RAR activation.[6][8] Key mechanisms include:

- **Generation of Reactive Oxygen Species (ROS):** 4-HPR can induce oxidative stress within cancer cells, leading to the activation of apoptotic signaling cascades.[11]
- **Ceramide Accumulation:** It can modulate sphingolipid metabolism, leading to an increase in the pro-apoptotic second messenger ceramide.

- Mitochondrial-Mediated Apoptosis: 4-HPR can directly target mitochondria, causing the release of cytochrome c and activation of caspases.[12]
- Endoplasmic Reticulum (ER) Stress: The compound can induce the unfolded protein response (UPR), another pathway that can trigger apoptosis.[12]
- Inhibition of NF-κB Signaling: 4-HPR has been shown to suppress the activity of the pro-survival transcription factor NF-κB, thereby sensitizing cells to apoptosis.[13]

These diverse mechanisms of action make 4-HPR a versatile tool for studying the complex interplay between different cellular signaling pathways in response to a retinoid-like molecule.

Quantitative Data on 4-HPR Activity

The following tables summarize key quantitative data regarding the biological activity of 4-HPR from published studies.

Table 1: In Vitro Cytotoxicity of 4-HPR in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Reference
LNCaP	Prostate Cancer	0.9 ± 0.16	[11]
DU145	Prostate Cancer	4.4 ± 0.45	[11]
PC-3	Prostate Cancer	3.0 ± 1.0	[11]

Table 2: Receptor Activation Profile of 4-HPR

Receptor	Transactivation	Transrepression	Reference
RARα	No activation	Active	[10]
RARβ	Moderate activation	Active	[10]
RARγ	Potent activation	Not specified	[10]
RXRα	No activation	Active	[10]

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of 4-HPR on retinoid signaling pathways.

Protocol 1: Cell Viability Assay using Sulforhodamine B (SRB)

This protocol is used to determine the cytotoxic effects of 4-HPR on cultured cells.

Materials:

- Human cancer cell line of interest (e.g., T47D, HeLa, SK-N-BE)
- Complete cell culture medium
- N-(4-hydroxyphenyl)retinamide (4-HPR)
- Dimethyl sulfoxide (DMSO, for stock solution)
- 96-well tissue culture plates
- 10% (w/v) Trichloroacetic acid (TCA)
- 0.4% (w/v) Sulforhodamine B (SRB) in 1% (v/v) acetic acid
- 10 mM Tris base solution
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 7×10^3 cells/well and allow them to adhere for 24 hours.[\[14\]](#)
- Treatment: Prepare a stock solution of 4-HPR in DMSO. Dilute the stock solution in complete culture medium to achieve final concentrations ranging from 0.3 to 10 μM .[\[14\]](#) The final DMSO concentration in the culture medium should be kept constant across all wells and should not exceed 0.1%. Include a vehicle control (medium with DMSO only).

- Incubation: Treat the cells with the 4-HPR solutions for 72 hours.[14]
- Cell Fixation: Gently add 100 μ L of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
- Washing: Carefully wash the plates five times with water and allow them to air dry completely.
- Staining: Add 100 μ L of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
- Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
- Solubilization: Add 200 μ L of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
- Measurement: Read the absorbance at 510 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Detection by DNA Fragmentation ELISA

This protocol quantifies apoptosis by measuring the amount of fragmented DNA released into the cytoplasm.

Materials:

- Human cancer cell line of interest
- Complete cell culture medium
- N-(4-hydroxyphenyl)retinamide (4-HPR)
- 96-well cell culture plates
- Cell Death Detection ELISApplus kit (e.g., from Roche)

- Microplate reader

Procedure:

- Cell Seeding and Treatment: Seed 1×10^4 cells per well in a 96-well plate and treat with desired concentrations of 4-HPR (e.g., 5 μ M) for 24 hours.[\[14\]](#) Include appropriate controls.
- Cell Lysis: Following treatment, lyse the adherent and floating cells according to the manufacturer's instructions provided with the ELISA kit.
- Centrifugation: Centrifuge the cell lysates to pellet the nuclei.
- Immunoassay: Transfer the cytoplasmic fractions (supernatants) containing fragmented DNA to the streptavidin-coated microtiter plate.
- Incubation: Add the mixture of anti-histone-biotin and anti-DNA-peroxidase antibodies and incubate for 2 hours at room temperature.[\[14\]](#)
- Washing: Wash the wells to remove unbound antibodies.
- Substrate Reaction: Add the peroxidase substrate and incubate until a color develops.
- Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: The absorbance is directly proportional to the amount of fragmented DNA, indicating the level of apoptosis.

Protocol 3: RAR Activation using a Luciferase Reporter Assay

This protocol measures the ability of 4-HPR to activate transcription from a retinoic acid response element (RARE).

Materials:

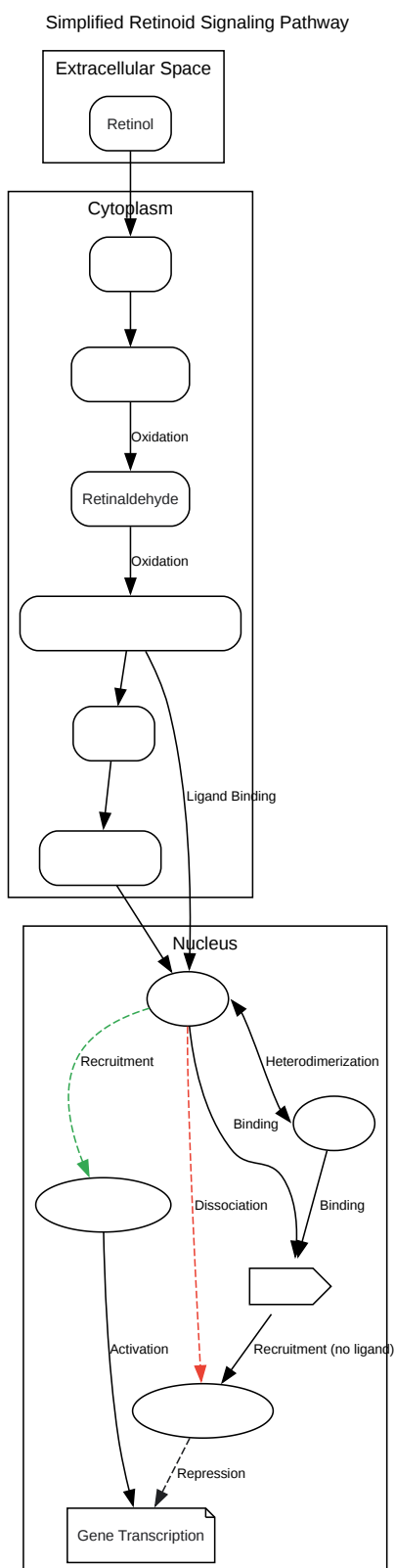
- HEK293 cell line stably expressing a RARE-luciferase reporter and a specific RAR isotype (e.g., RAR α , RAR β , or RAR γ).[\[15\]](#)[\[16\]](#)

- Complete cell culture medium
- N-(4-hydroxyphenyl)retinamide (4-HPR)
- All-trans retinoic acid (ATRA) as a positive control
- 96-well white, clear-bottom microplates
- Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
- Luminometer

Procedure:

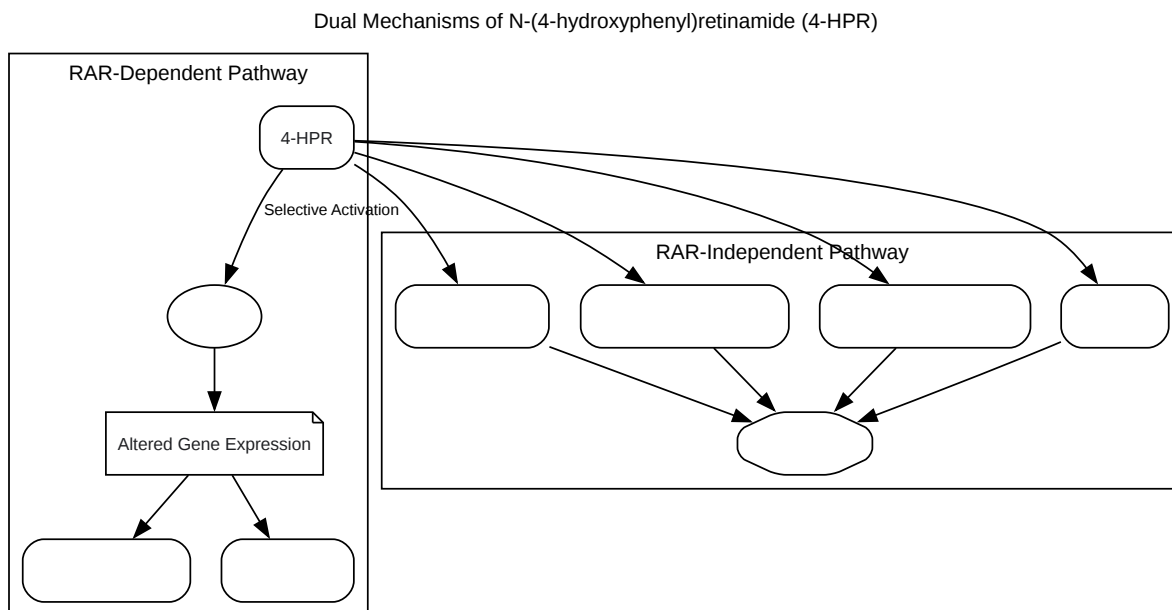
- Cell Seeding: Seed the reporter cell line in a 96-well plate at a density of ~30,000 cells per well in 40 µL of assay medium.[\[15\]](#)
- Compound Preparation: Prepare serial dilutions of 4-HPR and ATRA in assay medium.
- Treatment: Add 10 µL of the compound solutions to the respective wells.[\[15\]](#) Include unstimulated control wells (medium only) and cell-free control wells (for background luminescence).[\[15\]](#)
- Incubation: Incubate the cells at 37°C in a CO₂ incubator for 16 to 24 hours.[\[15\]](#)
- Luciferase Assay: Add 100 µL of the luciferase reagent to each well and incubate at room temperature for approximately 10 minutes with gentle rocking.[\[15\]](#)
- Measurement: Measure the luminescence using a luminometer.
- Data Analysis: Subtract the average background luminescence from all readings. Express the results as fold induction of luciferase activity relative to the unstimulated control.

Visualization of Pathways and Workflows



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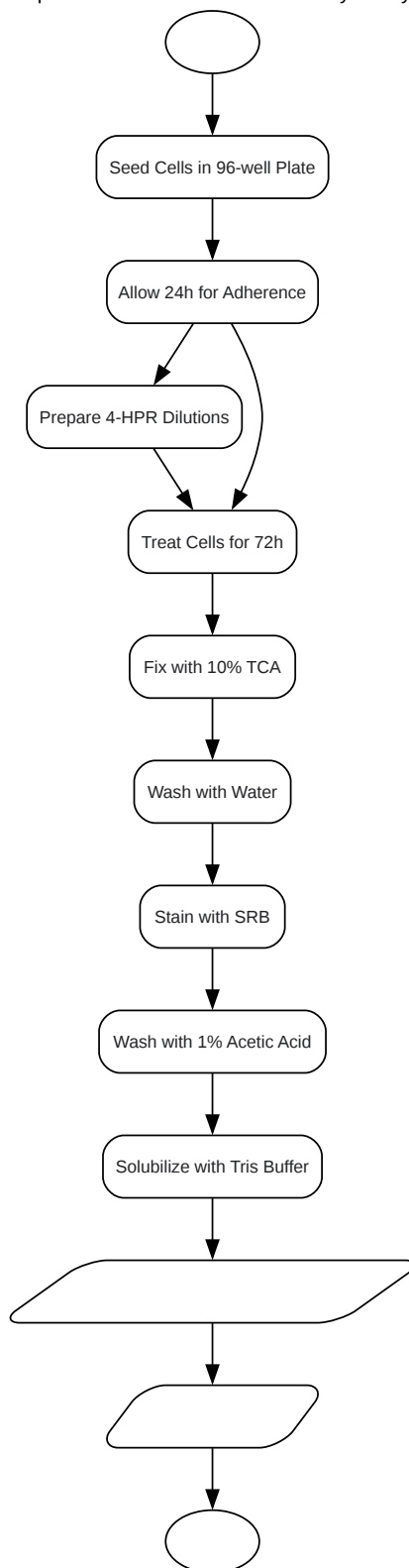
Caption: Canonical retinoid signaling pathway.



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Caption: 4-HPR's dual signaling mechanisms.

Experimental Workflow: Cell Viability Assay

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Caption: Workflow for SRB cell viability assay.

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